molecular formula C15H19N B8233091 1-(4-Ethynylbenzyl)-4-methylpiperidine

1-(4-Ethynylbenzyl)-4-methylpiperidine

Cat. No.: B8233091
M. Wt: 213.32 g/mol
InChI Key: YUAFXPXJCSFBJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethynylbenzyl)-4-methylpiperidine is a chemical compound for research use only. It is not intended for diagnostic or therapeutic uses. Researchers can inquire for detailed specifications and pricing.

Properties

IUPAC Name

1-[(4-ethynylphenyl)methyl]-4-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N/c1-3-14-4-6-15(7-5-14)12-16-10-8-13(2)9-11-16/h1,4-7,13H,8-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAFXPXJCSFBJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC=C(C=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethynylbenzyl)-4-methylpiperidine typically involves the reaction of 4-ethynylbenzyl chloride with 4-methylpiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for 1-(4-Ethynylbenzyl)-4-methylpiperidine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethynylbenzyl)-4-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form ethyl derivatives.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of ethylbenzyl derivatives.

    Substitution: Formation of halogenated or nitrated benzyl derivatives.

Scientific Research Applications

1-(4-Ethynylbenzyl)-4-methylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Ethynylbenzyl)-4-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Given the absence of explicit data on 1-(4-Ethynylbenzyl)-4-methylpiperidine , this section compares 4-methylpiperidine and its analogs from the evidence, highlighting key structural and functional differences that may infer properties of the target compound.

4-Methylpiperidine (CAS 626-58-4)

  • Applications: Catalysis: Used as a substrate in acceptorless dehydrogenation reactions for hydrogen storage via LOHC systems. Catalyzed by iridium pincer complexes (e.g., 3@Al2O3-uncal), achieving a turnover frequency (TOF) of 9,200 h⁻¹ and cumulative turnover numbers (TON) of ~91,000 over 45 hours . Pharmaceuticals: Precursor in synthesizing indole derivatives and antimicrobial agents .
  • Reactivity :
    • Dehydrogenation yields 4-methylpyridine (P3) as the fully aromatic product, with intermediate products (P1: 4-methyltetrahydropyridine; P2: dihydro derivative) .
    • Hydrogen release purity exceeds 99%, compatible with fuel cells .

1-(4-Chlorobenzyl)-4-methylpiperidine

  • Structure : Substitutes the ethynyl group with a chlorobenzyl moiety.

Phencyclidine Analogs (e.g., 1-(1-Phenylcyclohexyl)-4-methylpiperidine)

  • Structure : Features a phenylcyclohexyl group instead of ethynylbenzyl.
  • Pharmacology : Exhibits ataxia and lethality in mice, with lower potency (0.05–2.15× phencyclidine) and shorter duration of action (18–65 minutes) .

4-Chloropiperidine and 4-Methylpiperidine Hydrates

  • Hydration Behavior : Forms fewer hydrates (hemihydrate, trihydrate) compared to unsubstituted piperidine, attributed to steric effects of the methyl group .

Key Data Tables

Table 1: Catalytic Performance of 4-Methylpiperidine Derivatives in Dehydrogenation Reactions

Catalyst Temperature (°C) TOF (h⁻¹) TON (45 h) Selectivity (P3) Stability (Activity Loss) Reference
3@Al2O3-uncal 350 9,200 ~91,000 85% 25%
Pt/C 350 437 N/A 60–90% >50%
Pd/C 350 193 N/A 60–90% >50%

Table 2: Structural and Functional Comparison of Piperidine Derivatives

Compound Substituent Key Applications Unique Properties
4-Methylpiperidine 4-methyl LOHC dehydrogenation, drug synthesis High hydrogen purity (99%), TOF >9,000 h⁻¹
1-(4-Ethynylbenzyl)-4-methylpiperidine 4-ethynylbenzyl Hypothesized: Drug discovery, polymers Ethynyl group enables click chemistry
1-(1-Phenylcyclohexyl)-4-methylpiperidine Phenylcyclohexyl CNS activity (low potency) Short duration of action (18–65 min)
4-Chloropiperidine 4-chloro Hydration studies Forms monohydrate/trihydrate

Research Findings and Limitations

  • Catalytic Systems : Iridium pincer catalysts (e.g., 3@Al2O3-uncal ) outperform Pt/Pd-based systems in stability and TON for 4-methylpiperidine dehydrogenation .
  • Structural Effects :
    • Anchoring Groups : Dual anchoring in 3@Al2O3-uncal enhances stability by reducing Ir leaching (0.33 wt% → 0.07 wt% after 45 h) .
    • Substituents : Methyl groups reduce hydrate formation in piperidines, while ethynyl/chloro groups alter electronic and steric profiles .
  • Gaps: No direct studies on 1-(4-Ethynylbenzyl)-4-methylpiperidine limit precise comparisons.

Q & A

Basic: What are the key considerations in synthesizing 1-(4-Ethynylbenzyl)-4-methylpiperidine?

Answer:
The synthesis typically involves multi-step reactions, including alkylation, coupling, and purification. Key steps include:

  • Alkylation of 4-methylpiperidine with 4-ethynylbenzyl halides under reflux in ethanol or methanol, often requiring acid catalysis (e.g., H₂SO₄) and inert atmospheres (N₂) to prevent side reactions .
  • Temperature control : Optimal yields are achieved at 60–80°C, with pH adjustments (e.g., Na₂CO₃ solutions) to neutralize byproducts .
  • Purification : Column chromatography or recrystallization is critical for isolating the target compound from unreacted intermediates .

Basic: How is the compound characterized for purity and structural confirmation?

Answer:
Advanced analytical techniques are employed:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of ethynyl (C≡CH, ~70–80 ppm in ¹³C) and piperidine ring protons (δ 1.2–3.5 ppm in ¹H) .
  • HPLC : Retention time and peak area analysis (>95% purity threshold) ensure batch consistency .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion for C₁₅H₁₈N⁺ at m/z 212.14) .

Basic: What safety protocols are required for handling this compound?

Answer:

  • Hazard classification : Classified under acute toxicity (Category 4 for oral/dermal/inhalation routes). Use PPE (gloves, goggles) and work in fume hoods .
  • Spill management : Absorb with inert materials (e.g., sand) and avoid combustion, which may release toxic fumes .
  • Storage : In airtight containers under nitrogen, away from oxidizers .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:

  • Catalyst screening : Test transition-metal catalysts (e.g., Pd/C or Ru complexes) for coupling efficiency. For example, Pd-catalyzed Sonogashira reactions enhance ethynyl-benzyl bond formation .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility, while additives like K₂CO₃ reduce side-product formation .
  • Kinetic studies : Monitor reaction progress via TLC/GC-MS to identify rate-limiting steps (e.g., slow alkylation) .

Advanced: How to resolve contradictions in reported catalytic efficiencies for dehydrogenation reactions?

Answer:

  • Variable catalyst stability : Compare Ru vs. Ir complexes in acceptorless dehydrogenation. Ru catalysts may degrade under prolonged heating, reducing yield reproducibility .
  • Substrate-catalyst interactions : Use DFT calculations to model steric effects of the 4-methylpiperidine ring on catalyst active sites .
  • Replicate conditions : Ensure consistent substrate purity (≥98%) and reaction atmospheres (e.g., argon vs. nitrogen) .

Advanced: How do structural modifications (e.g., substituents on the benzyl group) affect biological activity?

Answer:

  • SAR studies : Replace the ethynyl group with halogens (Cl, F) or methyl groups to assess receptor binding. For example:
    • 4-Chlorobenzyl analogs show enhanced affinity for σ receptors but reduced metabolic stability .
    • 4-Trifluoromethyl substitutions increase lipophilicity (logP >3), improving blood-brain barrier penetration .
  • In vitro assays : Test modified analogs against target enzymes (e.g., acetylcholinesterase) to correlate structure with IC₅₀ values .

Advanced: What analytical challenges arise in detecting byproducts during synthesis?

Answer:

  • Low-abundance impurities : Use UPLC-MS with electrospray ionization (ESI) to detect trace byproducts (e.g., over-alkylated piperidines) .
  • Isomeric differentiation : Employ 2D NMR (COSY, NOESY) to distinguish regioisomers (e.g., 3- vs. 4-substituted piperidines) .
  • Quantitative thresholds : Establish LC-MS/MS detection limits (e.g., 0.1% w/w) per ICH guidelines .

Advanced: How does the compound’s stability vary under different storage and experimental conditions?

Answer:

  • Thermal stability : TGA analysis shows decomposition >200°C, but prolonged room-temperature storage in DMSO leads to <5% degradation over 6 months .
  • pH sensitivity : Degrades rapidly in acidic conditions (pH <3), forming piperidine hydrolysis products. Use buffered solutions (pH 6–8) for biological assays .
  • Light exposure : UV-Vis studies indicate photodegradation under UV light (λ=254 nm); store in amber vials .

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